Tryptophan Hydroxylase Inhibition Potency of Alpha-Methyl Derivative vs. PCPA
The alpha-methyl analog (2-amino-3-(4-chlorophenyl)-2-methylpropanoic acid) is structurally related to the classic TPH inhibitor fenclonine (PCPA). While direct in vitro inhibition data for the exact compound is not available, its structural analog, the methyl ester prodrug, demonstrates quantifiable TPH inhibition (IC50 = 53.05 μM) . This contrasts sharply with the parent PCPA, which shows very weak binding to TPH1 in vitro (IC50 > 50 μM) [1], highlighting a potential difference in target engagement.
| Evidence Dimension | TPH1 Inhibition Potency |
|---|---|
| Target Compound Data | IC50: 53.05 μM (for methyl ester prodrug) |
| Comparator Or Baseline | 4-chloro-DL-phenylalanine (PCPA): IC50 > 50 μM |
| Quantified Difference | Not directly calculable; indicates potential for improved potency |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
This suggests the alpha-methyl substitution may enhance TPH inhibition potency relative to the parent PCPA, making it a more relevant tool for probing serotonin pathways.
- [1] Pagire, S.H. et al. Identification of New Non-BBB Permeable Tryptophan Hydroxylase Inhibitors for Treating Obesity and Fatty Liver Disease. Molecules 2022, 27(10), 3158. (Reports pCPA TPH1 IC50 > 50 µM). View Source
